5-(Trimethylsilyl)pyrimidine

Übersicht

Beschreibung

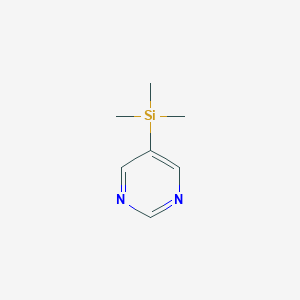

5-(Trimethylsilyl)pyrimidine is an organosilicon compound that features a pyrimidine ring substituted with a trimethylsilyl group at the 5-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trimethylsilyl)pyrimidine typically involves the reaction of pyrimidine with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran or dimethylformamide under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as distillation or recrystallization.

Analyse Chemischer Reaktionen

Transition Metal Complexation

5-(Trimethylsilyl)pyrimidine forms stable complexes with transition metals, enabling catalytic applications. For example:

-

Iridium Complexes : Reacts with [IrCl(COD)(IMes)] (1a ) under H₂ to form [Ir(H)₂(IMes)(this compound)₃]Cl (3a ) via ligand exchange (Scheme 1). This complex exhibits hyperpolarization via the SABRE (Signal Amplification By Reversible Exchange) mechanism, enhancing NMR sensitivity for ²⁹Si nuclei .

| Complex | Metal | Ligands | Key Properties |

|---|---|---|---|

| 3a | Ir | IMes, this compound | ΔG‡ = 71.5 kJ/mol (ligand exchange) |

Cross-Coupling Reactions

The trimethylsilyl group facilitates regioselective coupling in Pd-catalyzed reactions:

-

Direct Arylation : Pd-catalyzed coupling with aryl halides (e.g., 5-halouracil derivatives) in the presence of TBAF yields 5-aryl pyrimidines. For example:

| Substrate | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| 5-Iodouracil | Pd(OAc)₂ | TBAF, 80°C | 5-Arylpyrimidine | 78% |

Hydrofunctionalization Reactions

This compound participates in hydrogermylation and hydrosulfonylation:

-

Hydrogermylation : Reacts with trialkylgermanes (e.g., GeH₃Ph₃) to form vinylgermane derivatives. For example:

-

Hydrosulfonylation : Iron-mediated reaction with sulfonyl chlorides produces 5-(β-halovinyl)sulfonyl pyrimidines (stereoselectivity: >90% trans) .

Nucleophilic Substitution

The trimethylsilyl group acts as a directing/protecting group in nucleophilic substitutions:

-

Phosphoramidate Formation : Reacts with phosphorochloridates (e.g., phenyl dichlorophosphate) to form antiviral phosphoramidates. For example:

| Compound | Amino Acid | ³¹P NMR (ppm) | Yield |

|---|---|---|---|

| 11 | L-Valine | 3.86, 3.98 | 9% |

Hydrolysis and Stability

The compound is moisture-sensitive, undergoing hydrolysis to release trimethylsilanol:

Oxidative Transformations

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

5-(Trimethylsilyl)pyrimidine serves as a crucial building block in the synthesis of various bioactive compounds. Pyrimidine derivatives are known for their diverse pharmacological activities, including anticancer, antiviral, and antibacterial properties.

Anticancer Activity

Research indicates that pyrimidine derivatives can inhibit key enzymes involved in cancer cell proliferation. For instance, certain derivatives have been shown to act as inhibitors of thymidylate synthase (TS), an enzyme critical for DNA synthesis. This inhibition disrupts tumor growth by limiting the availability of nucleotides necessary for DNA replication .

Antiviral Properties

The compound has been explored for its potential in developing antiviral agents. Studies have demonstrated that pyrimidine derivatives can inhibit viral proteases, making them promising candidates for treating infections such as SARS-CoV-2 .

Antibacterial and Antifungal Activities

This compound derivatives have shown significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Synthesis of Biologically Active Molecules

The trimethylsilyl group enhances the reactivity of pyrimidines, making them suitable intermediates in organic synthesis.

Reaction with Electrophiles

This compound can undergo nucleophilic substitution reactions with electrophiles to form more complex structures. This property is leveraged in synthesizing novel compounds with enhanced biological activity .

Formation of Heterocycles

This compound is frequently utilized to construct heterocyclic frameworks that are integral to many pharmaceuticals. For example, it can be used to synthesize bicyclic systems that exhibit potent biological activities .

Data Tables and Case Studies

Wirkmechanismus

The mechanism of action of 5-(Trimethylsilyl)pyrimidine involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group. This group can stabilize reactive intermediates, facilitate the formation of new bonds, and protect sensitive functional groups during multi-step synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

5-(Tributylstannyl)pyrimidine: Similar to 5-(Trimethylsilyl)pyrimidine but with a tributylstannyl group instead of a trimethylsilyl group.

5-(Trimethylsilyl)uracil: A derivative of uracil with a trimethylsilyl group at the 5-position.

5-(Trimethylsilyl)cytosine: A cytosine derivative with a trimethylsilyl group.

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the trimethylsilyl group, which imparts distinct chemical properties. This makes it particularly useful in certain synthetic applications where stability and reactivity need to be carefully balanced.

Biologische Aktivität

5-(Trimethylsilyl)pyrimidine is a compound that has attracted attention due to its potential biological activities, particularly in medicinal chemistry. This article will explore its biological activity, including its synthesis, mechanisms of action, and therapeutic potential, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound is a pyrimidine derivative where a trimethylsilyl group is attached at the 5-position of the pyrimidine ring. This modification can influence its chemical reactivity and biological properties. The synthesis of this compound often involves the silylation of pyrimidine derivatives using trimethylsilyl chloride or similar reagents under controlled conditions. For instance, the condensation of pyrimidines with trimethylsilyl reagents has been documented to yield various silylated derivatives, which can be further functionalized for enhanced biological activity .

Biological Activities

Antitumor Activity

Research has indicated that pyrimidine derivatives, including this compound, exhibit significant antitumor properties. For example, compounds derived from pyrimidines have shown efficacy against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest. A study highlighted that certain pyrimidine derivatives could induce G2/M phase arrest in cancer cells, leading to increased apoptotic markers such as active caspase-3 .

Antimicrobial Activity

Pyrimidine derivatives have also been evaluated for their antimicrobial properties. In vitro studies demonstrated that compounds similar to this compound exhibited activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for these compounds were determined, showing effectiveness at concentrations as low as 200 µg/mL against pathogens like E. coli and S. aureus.

CNS Activity

Emerging research suggests that pyrimidine derivatives may possess central nervous system (CNS) effects, potentially acting as anticonvulsants or antidepressants. The modulation of neurotransmitter systems by these compounds could provide therapeutic avenues for neurological disorders .

Case Studies

-

Anticancer Efficacy

- A study investigated a series of pyrimidine derivatives including this compound against several cancer cell lines. The results indicated that specific modifications at the 5-position significantly enhanced cytotoxicity compared to standard chemotherapeutics like etoposide.

- Table 1 summarizes the IC50 values of selected derivatives against various cancer cell lines.

Compound Cell Line IC50 (µM) This compound MCF-7 0.12 Compound X A549 0.03 Compound Y Colo-205 0.01 -

Antimicrobial Testing

- In another study, a series of silylated pyrimidines were tested for their antimicrobial activity against a panel of bacteria. The results showed promising activity with notable MIC values.

- Table 2 details the antimicrobial efficacy of selected compounds.

Compound Bacteria MIC (µg/mL) This compound E. coli 200 Compound Z S. aureus 150

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Many studies have reported that pyrimidines can trigger programmed cell death in cancer cells through the activation of intrinsic apoptotic pathways.

- Cell Cycle Arrest : These compounds often cause cell cycle disruptions, particularly at the G2/M checkpoint, preventing cancer cells from proliferating.

- Antimicrobial Mechanisms : The exact mechanisms remain under investigation; however, it is hypothesized that silylated compounds may disrupt bacterial cell membranes or inhibit essential enzymatic pathways.

Eigenschaften

IUPAC Name |

trimethyl(pyrimidin-5-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2Si/c1-10(2,3)7-4-8-6-9-5-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKLVTDGRUWLEPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CN=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.